3-(1,3-Benzodioxol-5-yl)-3-{[(4-nitrophenyl)acetyl]amino}propanoic acid
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Overview
Description
3-(1,3-Benzodioxol-5-yl)-3-{[(4-nitrophenyl)acetyl]amino}propanoic acid is a complex organic compound characterized by the presence of a benzodioxole ring, a nitrophenyl group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzodioxol-5-yl)-3-{[(4-nitrophenyl)acetyl]amino}propanoic acid typically involves multiple steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.
Nitration of Phenyl Ring: The nitrophenyl group is introduced through the nitration of a suitable aromatic precursor using a mixture of concentrated nitric and sulfuric acids.
Acylation Reaction: The acylation of the nitrophenyl compound with an appropriate acyl chloride or anhydride forms the nitrophenylacetyl intermediate.
Amidation: The final step involves the amidation of the acylated intermediate with 3-(1,3-benzodioxol-5-yl)propanoic acid under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
In organic synthesis, 3-(1,3-Benzodioxol-5-yl)-3-{[(4-nitrophenyl)acetyl]amino}propanoic acid can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology and Medicine
This compound may exhibit biological activity, making it a candidate for drug development. Its potential pharmacological properties could be investigated for therapeutic applications, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In material science, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its structural features might impart desirable characteristics like stability, reactivity, or mechanical strength.
Mechanism of Action
The mechanism by which 3-(1,3-Benzodioxol-5-yl)-3-{[(4-nitrophenyl)acetyl]amino}propanoic acid exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Benzodioxol-5-yl)propanoic acid: Lacks the nitrophenylacetyl group, potentially altering its reactivity and biological activity.
4-Nitrophenylacetic acid: Lacks the benzodioxole ring, which may affect its chemical properties and applications.
3-(1,3-Benzodioxol-5-yl)-3-aminopropanoic acid:
Uniqueness
The presence of both the benzodioxole ring and the nitrophenylacetyl group in 3-(1,3-Benzodioxol-5-yl)-3-{[(4-nitrophenyl)acetyl]amino}propanoic acid makes it unique. This combination of functional groups can result in distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Properties
Molecular Formula |
C18H16N2O7 |
---|---|
Molecular Weight |
372.3 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-3-[[2-(4-nitrophenyl)acetyl]amino]propanoic acid |
InChI |
InChI=1S/C18H16N2O7/c21-17(7-11-1-4-13(5-2-11)20(24)25)19-14(9-18(22)23)12-3-6-15-16(8-12)27-10-26-15/h1-6,8,14H,7,9-10H2,(H,19,21)(H,22,23) |
InChI Key |
PQFSWUOMCYDAPB-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CC(=O)O)NC(=O)CC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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